molecular formula C29H28BrN3O3 B11080338 {4-[3-Bromo-5-ethoxy-4-(propan-2-yloxy)phenyl]-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl}(phenyl)methanone

{4-[3-Bromo-5-ethoxy-4-(propan-2-yloxy)phenyl]-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl}(phenyl)methanone

Cat. No.: B11080338
M. Wt: 546.5 g/mol
InChI Key: AFWXNDXHJUMHRJ-UHFFFAOYSA-N
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Description

4-(3-BROMO-5-ETHOXY-4-ISOPROPOXYPHENYL)-2-METHYL-1,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-3-YLMETHANONE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines multiple functional groups, making it an interesting subject for synthetic chemists and researchers.

Preparation Methods

The synthesis of 4-(3-BROMO-5-ETHOXY-4-ISOPROPOXYPHENYL)-2-METHYL-1,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-3-YLMETHANONE involves several steps, including the formation of intermediate compounds and the use of specific reaction conditions. One common synthetic route involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where functional groups are replaced by nucleophiles.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions and specific solvents to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(3-BROMO-5-ETHOXY-4-ISOPROPOXYPHENYL)-2-METHYL-1,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-3-YLMETHANONE has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and in the development of new synthetic methodologies.

    Biology: The compound can be used in the study of biological pathways and interactions due to its complex structure.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves binding to target molecules and modulating their activity. This can lead to changes in biological pathways or chemical reactions.

Comparison with Similar Compounds

Similar compounds include other benzimidazole derivatives and pyrimidine-based compounds. These compounds share structural similarities but may differ in their functional groups and specific applications. The uniqueness of 4-(3-BROMO-5-ETHOXY-4-ISOPROPOXYPHENYL)-2-METHYL-1,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-3-YLMETHANONE lies in its specific combination of functional groups and its potential for diverse applications.

Properties

Molecular Formula

C29H28BrN3O3

Molecular Weight

546.5 g/mol

IUPAC Name

[4-(3-bromo-5-ethoxy-4-propan-2-yloxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]-phenylmethanone

InChI

InChI=1S/C29H28BrN3O3/c1-5-35-24-16-20(15-21(30)28(24)36-17(2)3)26-25(27(34)19-11-7-6-8-12-19)18(4)31-29-32-22-13-9-10-14-23(22)33(26)29/h6-17,26H,5H2,1-4H3,(H,31,32)

InChI Key

AFWXNDXHJUMHRJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)C2C(=C(NC3=NC4=CC=CC=C4N23)C)C(=O)C5=CC=CC=C5)Br)OC(C)C

Origin of Product

United States

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